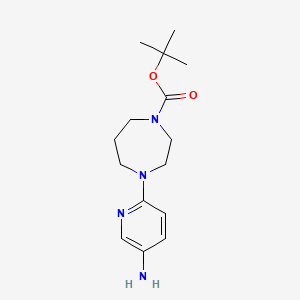

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Description

Historical Context in Heterocyclic Compound Research

The development of heterocyclic chemistry has been fundamentally shaped by the recognition that seven-membered ring systems possess unique properties that distinguish them from their five- and six-membered counterparts. The historical trajectory of diazepine research can be traced back to the mid-20th century when researchers began systematically exploring larger ring heterocycles for their potential biological activities. Seven-membered heterocyclic compounds have emerged as important drug scaffolds due to their unique chemical structures, with their prevalence in natural products demonstrating their biological relevance. The specific class of 1,4-diazepines has garnered significant attention due to their wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The evolution of diazepine chemistry has been particularly influenced by the recognition that these structures can serve as privileged scaffolds in medicinal chemistry. While benzo-1,4-diazepine represents the first historical example of such a privileged structure, the broader family of diazepine derivatives has demonstrated remarkable versatility in biological applications. The development of synthetic methodologies for accessing these seven-membered rings has undergone explosive growth in recent years, particularly with the advent of new routes from N-propargylamines that offer high atom economy and shorter synthetic pathways.

Research into 1,4-diazepines has revealed their significance extends beyond traditional pharmaceutical applications. Recent investigations have demonstrated that these compounds can be successfully transformed into various significant nitrogen-containing heterocycles, making them valuable building blocks in organic synthesis. The historical development of this field has been marked by continuous improvements in synthetic efficiency and the discovery of novel biological activities, establishing diazepane derivatives as essential components of modern medicinal chemistry.

Structural Significance of Diazepane Derivatives

The structural architecture of 1-tert-butoxycarbonyl-4-(5-aminopyridin-2-yl)-1,4-diazepane embodies several key design principles that have emerged from decades of heterocyclic research. The seven-membered diazepane ring provides a conformationally flexible framework that can adopt multiple spatial arrangements, allowing for diverse molecular interactions with biological targets. This conformational flexibility is a distinguishing feature that sets diazepane derivatives apart from more rigid heterocyclic systems and contributes to their broad spectrum of biological activities.

The incorporation of the tert-butoxycarbonyl protecting group serves multiple functions within the molecular architecture. This protecting group enhances the stability of the compound during synthesis and storage while providing a handle for further chemical modifications. Research has demonstrated that the tert-butoxycarbonyl group can influence the compound's binding affinity and selectivity, contributing to the overall pharmacological profile. The protecting group strategy exemplified by this compound represents a sophisticated approach to synthetic design that allows for controlled reactivity and selective transformations.

The aminopyridine moiety constitutes another critical structural element that significantly impacts the compound's biological activity. Studies of related aminopyridine-containing compounds have revealed that this structural feature can engage in hydrogen bonding and hydrophobic interactions with target proteins, making it a valuable pharmacophore in drug design. The positioning of the amino group on the pyridine ring has been shown to be crucial for biological activity, with structure-activity relationship studies demonstrating that modifications to this region can dramatically alter potency and selectivity.

The combination of these structural elements within the diazepane framework creates a compound with unique properties. Research has indicated that similar compounds can modulate protein kinase activity, which is crucial in regulating cell proliferation and survival. The diazepane ring system has been shown to influence binding affinity and selectivity when incorporated into kinase inhibitors, as demonstrated in studies of related cyclin-dependent kinase inhibitors.

| Structural Element | Function | Research Applications |

|---|---|---|

| Seven-membered diazepane ring | Conformational flexibility, molecular recognition | Kinase inhibition, receptor binding |

| tert-Butoxycarbonyl protecting group | Stability enhancement, synthetic handle | Pharmaceutical synthesis, chemical modification |

| Aminopyridine moiety | Hydrogen bonding, protein interaction | Structure-activity relationship studies |

| Combined framework | Privileged scaffold properties | Drug development, medicinal chemistry |

The structural significance of diazepane derivatives extends to their role in contemporary drug discovery efforts. Recent studies have demonstrated that compounds containing the diazepane scaffold can exhibit exceptional anticancer effects against various cell lines, with selectivity indices often superior to established reference compounds. The molecular framework of these compounds serves as a convenient privileged structure for designing and developing novel bioactive molecules suitable for drug design, development, and optimization.

Furthermore, the diazepane scaffold has proven valuable in the synthesis of complex pharmaceutical intermediates. Research has shown that derivatives incorporating this framework can serve as key building blocks for accessing diverse heterocyclic systems through cascade reactions and multi-component synthetic strategies. The structural versatility of the diazepane core allows for the introduction of various substituents and functional groups, enabling the fine-tuning of molecular properties for specific therapeutic applications.

Properties

IUPAC Name |

tert-butyl 4-(5-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNQEHXBDVZKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Boc-4-(5-aminopyridin-2-yl)-1,4-diazepane typically proceeds via:

- Step 1: Preparation of Boc-protected diazepane intermediates.

- Step 2: Introduction of the 5-aminopyridin-2-yl substituent through nucleophilic substitution or cross-coupling.

- Step 3: Final deprotection or purification to yield the target compound.

These steps require rigorous control of reaction conditions such as inert atmosphere (N2), anhydrous solvents, and temperature regulation to ensure high purity and yield.

Preparation of Boc-Protected Diazepane Intermediate

A key intermediate in the synthesis is the Boc-protected diazepane scaffold, such as tert-butyl (3-bromopropyl)carbamate, which can be prepared as follows:

-

- Starting from 3-bromopropylamine hydrobromide.

- Treatment with triethylamine (NEt3) in methanol.

- Addition of di-tert-butyl dicarbonate (Boc2O) at 0 °C.

- Stirring at room temperature for 16 hours under nitrogen atmosphere.

-

- Extraction with dichloromethane (CH2Cl2).

- Washing with aqueous potassium bisulfate (KHSO4) and brine.

- Drying over magnesium sulfate (MgSO4).

- Concentration under reduced pressure to yield crude Boc-protected intermediate.

This intermediate is often used without further purification for subsequent steps.

The introduction of the 5-aminopyridin-2-yl group onto the diazepane ring can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Although specific coupling conditions for this exact compound are not explicitly detailed in the sources, analogous procedures in heterocyclic chemistry suggest:

- Use of halogenated pyridine derivatives (e.g., 5-bromo- or 5-chloropyridin-2-amine).

- Reaction with the Boc-protected diazepane under basic conditions or with palladium catalysts.

- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature control (room temperature to reflux) depending on the catalyst system.

This step is critical for installing the aminopyridine substituent while maintaining the Boc protection on the diazepane nitrogen.

Boc Deprotection (If Required)

If the final target compound requires removal of the Boc protecting group, this is commonly performed by:

- Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) in a 1:1 ratio.

- Heating at reflux overnight.

- Concentration and precipitation with diethyl ether.

- Filtration to isolate the deprotected amine.

This method yields the free amine without affecting other sensitive functionalities.

Representative Data Table of Key Reaction Parameters

Detailed Research Findings and Considerations

Anhydrous and Inert Atmosphere: All reactions are preferably conducted under nitrogen to prevent moisture-sensitive reagents from hydrolyzing and to avoid oxidation.

Purification: Crude intermediates are often purified by flash column chromatography using silica gel and solvent gradients such as petroleum ether (PE) to ethyl acetate (EtOAc) or dichloromethane to methanol mixtures.

Yield and Purity: The Boc protection step typically proceeds with high yield and purity, allowing direct use in subsequent steps without isolation. Coupling reactions may require optimization of catalyst loading and temperature to maximize yield.

Alternative Synthetic Routes: Literature reports alternative strategies for related heterocyclic compounds involving enaminone intermediates, guanylation reactions, and microwave-assisted cyclizations, which may be adapted for the synthesis of Boc-protected diazepane derivatives with pyridinyl substituents.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety or the diazepane ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane is primarily used as an intermediate in the synthesis of complex pharmaceuticals. Its structural features allow it to serve as a scaffold for developing inhibitors targeting specific biological pathways, particularly in cancer and autoimmune diseases.

Case Study: Protein Kinase Inhibition

Recent studies have indicated that derivatives of this compound can modulate protein kinase activity, which is crucial in regulating cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit CDK9, a key player in cancer cell cycle regulation .

Drug Development

The compound's ability to interact with various receptors makes it a candidate for drug development aimed at treating diseases such as cancer and autoimmune disorders. Its use as an API has been explored in formulations designed to enhance bioavailability and therapeutic efficacy.

Example: Formulation Studies

In preclinical trials, formulations containing this compound were tested for their pharmacokinetic profiles. The results demonstrated improved absorption rates when administered orally compared to other compounds lacking this structure .

Biological Assays

The compound is also utilized in various biological assays to assess its pharmacological effects. It has been involved in studies examining inflammatory responses and immune modulation.

Inflammation Models

For example, in studies using murine models of lupus, treatment with compounds derived from this compound demonstrated a reduction in pro-inflammatory cytokines such as IL-6 following stimulation with TLR agonists .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The aminopyridine moiety may interact with enzymes or receptors, modulating their activity. The diazepane ring can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine substituent significantly impacts binding affinity and selectivity. Key analogs include:

Key Findings :

- Steric Effects : Ethoxy and phenyl groups at the pyridine R1 position modulate steric interactions, affecting agonist efficacy at nicotinic receptors .

- Electronic Effects : Electron-withdrawing groups (e.g., CN, CF3) improve metabolic stability and receptor selectivity .

Modifications to the Diazepane Core

Key Findings :

- Heterocyclic Diversity : Replacing pyridine with pyrazole shifts target selectivity from nicotinic to serotonin receptors .

- Hydrophobic Substituents : Aryl groups (e.g., dichlorophenyl, fluorenyl) enhance lipophilicity and synthetic yield .

Role of the Boc Protecting Group

The Boc group in 1-Boc-4-(5-aminopyridin-2-yl)-1,4-diazepane serves dual roles:

Synthetic Utility : Protects the amine during reactions involving acidic or basic conditions, as seen in analogs like 1-Boc-4-(carboxy-naphthalen-2-ylmethyl)-[1,4]diazepane .

Pharmacokinetic Optimization: Improves metabolic stability compared to non-Boc-protected analogs, as demonstrated in CB2 agonists .

Comparison with Non-Protected Analogs:

- 1-(Pyridin-3-yl)-1,4-diazepane : Lacks Boc protection, leading to rapid metabolism but retaining high nAChR binding affinity .

- This compound: Boc group extends half-life in vivo while maintaining target engagement .

Receptor Binding and Selectivity

Nicotinic Acetylcholine Receptors (nAChRs) :

Serotonin Receptors (5-HT7R) :

- CDK9 Inhibition: Diazepane derivatives with heterocyclic substitutions (e.g., 1,4-diazepan-1-yl-ethanone) exhibit >80-fold selectivity for CDK9 over CDK2, with GI50 values <1 μM in tumor cells .

Physicochemical Properties

*Predicted values based on structural analogs.

Biological Activity

Overview

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane is a chemical compound notable for its potential biological activities. Its structure includes a diazepane ring and a 5-amino-pyridine moiety, which are significant for its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Boc Group : A protecting group that enhances stability.

- Aminopyridine Moiety : Potential for interaction with various receptors and enzymes.

- Diazepane Ring : Influences binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The aminopyridine component may engage in hydrogen bonding or hydrophobic interactions with target proteins, while the diazepane structure contributes to the overall binding characteristics of the compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : The compound has been explored as a kinase inhibitor, which is crucial in cancer therapy due to the role of kinases in cell proliferation .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 1-Boc... | EGFR | <50 |

| Similar | BRAF | <100 |

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The aminopyridine moiety may enhance the interaction with microbial enzymes, leading to inhibition of growth .

Study 1: Anticancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated potent cytotoxic effects. The compound was tested against multiple cancer types, showing selective toxicity towards malignant cells while sparing normal cells.

Study 2: Enzyme Inhibition

Another investigation focused on the ability of this compound to inhibit specific enzymes involved in cancer progression. The results indicated that it effectively inhibited CDK4 and CDK6 activities, which are critical in cell cycle regulation.

Safety and Toxicity

While initial findings are promising regarding the therapeutic potential of this compound, comprehensive toxicity studies are necessary. Early assessments suggest a favorable safety profile; however, further investigations are warranted to evaluate long-term effects and safety in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.